

Application Notes and Protocols: Food Blue 1 in Pharmaceutical and Cosmetic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Food Blue 1**

Cat. No.: **B1200817**

[Get Quote](#)

Introduction

Food Blue 1, also known as Brilliant Blue FCF (BB FCF) and FD&C Blue No. 1, is a synthetic triarylmethane dye widely approved for use in food, pharmaceuticals, and cosmetics.^{[1][2][3]} Its vibrant blue color, high water solubility, and general stability make it a versatile excipient for aesthetic purposes in various formulations, including medications, dietary supplements, soaps, shampoos, and mouthwashes.^[1] Beyond its role as a simple colorant, **Food Blue 1** has found valuable applications in research and development as a tracer molecule and a specific biological inhibitor.^{[2][4][5]}

These application notes provide an overview of the physicochemical properties of **Food Blue 1**, along with detailed protocols for its use in key pharmaceutical and cosmetic research applications.

Physicochemical and Toxicological Profile

A summary of the key quantitative data for **Food Blue 1** is presented in the tables below, providing researchers with essential information for formulation and experimental design.

Table 1: Physicochemical Properties of **Food Blue 1**

Property	Value	References
Synonyms	Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, E133	[1] [6]
CAS Number	3844-45-9	[1]
Molecular Formula	<chem>C37H34N2Na2O9S3</chem>	[1] [7]
Molecular Weight	792.9 g/mol	[7]
Appearance	Blue powder	[1]
Maximum Absorption (λ_{max})	~628-630 nm in water	[1] [8]
Molar Extinction Coefficient	80,000 M ⁻¹ cm ⁻¹ at 625 nm	[9]
Solubility	Soluble in water (20g/100ml at 28°C) and glycerol; Marginally soluble in alcohols.	[1] [10]
pH Stability	Stable in a pH range of 2-11.	[10]
Heat Stability	Stable up to <180°C.	[10]

Table 2: Toxicological Data for **Food Blue 1**

Endpoint	Value	Species	References
Acceptable Daily Intake (ADI)	12 mg/kg body weight	Human	[11]
Gastrointestinal Absorption	Poorly absorbed; ~95% excreted in feces.	Rodents	[7]
Carcinogenicity	No evidence of carcinogenicity in long-term feeding studies.	Rats and Mice	[12]
Genotoxicity	No evidence of mutagenicity in the Ames assay.	In vitro	
Acute Toxicity (Daphnia magna)	EC50 > 100 mg/L (non-toxic)	Aquatic Crustacean	[6]

Experimental Protocols

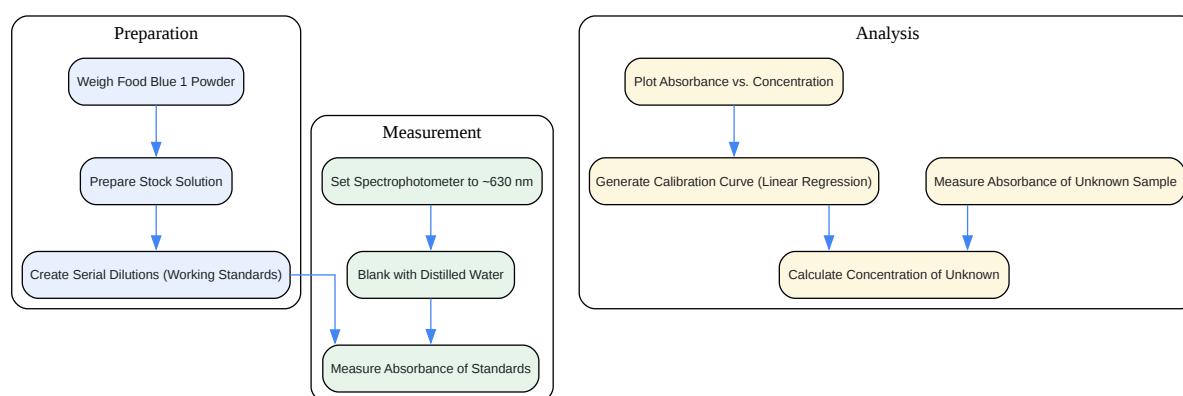
Herein are detailed protocols for common research applications of **Food Blue 1**.

Protocol 1: Spectrophotometric Quantification of Food Blue 1 in Solution

This protocol outlines the preparation of a standard curve to quantify the concentration of **Food Blue 1** in aqueous solutions, a fundamental procedure for many quality control and research applications.

Materials:

- **Food Blue 1** powder
- Distilled or deionized water
- Volumetric flasks (100 mL, 50 mL, 25 mL)


- Pipettes (P1000 autopipet or volumetric pipettes)
- Spectrophotometer
- Cuvettes

Procedure:

- Preparation of a Stock Solution (e.g., 100 μ M):
 - Accurately weigh out 7.93 mg of **Food Blue 1** (molar mass = 792.84 g/mol).
 - Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.
 - Once fully dissolved, bring the volume up to the 100 mL mark with distilled water. Mix thoroughly. This is your 100 μ M stock solution.
- Preparation of Working Standards:
 - Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 μ M to 10 μ M. For example, to prepare a 10 μ M solution, transfer 10 mL of the 100 μ M stock solution into a 100 mL volumetric flask and fill to the mark with distilled water.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorbance of **Food Blue 1**, which is approximately 630 nm.^[8]
- Measurement and Calibration Curve Generation:
 - Use distilled water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each of your working standards, starting from the lowest concentration.

- Plot a graph of absorbance versus concentration (in μM).
- Perform a linear regression on the data points. The resulting equation ($y = mx + c$, where y is absorbance and x is concentration) and R^2 value (which should be >0.99) constitute your calibration curve.
- Quantification of Unknown Sample:
 - Measure the absorbance of your unknown sample containing **Food Blue 1**.
 - Use the equation from the calibration curve to calculate the concentration of **Food Blue 1** in the sample.

Diagram 1: Workflow for Spectrophotometric Quantification

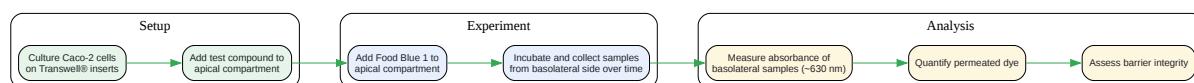
[Click to download full resolution via product page](#)

Caption: Workflow for quantifying **Food Blue 1** via spectrophotometry.

Protocol 2: In Vitro Assessment of Intestinal Permeability

Food Blue 1 can be used as a marker to assess intestinal barrier integrity in cell culture models (e.g., Caco-2 cell monolayers) or in animal studies.[11][13] Its poor absorption across an intact barrier allows for the quantification of barrier disruption.

Materials:


- Transwell® inserts with a suitable cell monolayer (e.g., Caco-2)
- **Food Blue 1** solution of known concentration (e.g., 1 mg/mL in culture medium)
- Culture medium
- Multi-well plate reader capable of measuring absorbance at ~630 nm
- Positive control for barrier disruption (e.g., EGTA)

Procedure:

- Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
- Experimental Setup:
 - Gently wash the apical and basolateral sides of the monolayers with pre-warmed culture medium.
 - Add fresh medium to the basolateral compartment of each well.
 - To the apical compartment, add:
 - Negative Control: Culture medium only.
 - Test Wells: Culture medium containing the test compound of interest.
 - Positive Control: Culture medium containing a known barrier-disrupting agent.

- **Addition of Food Blue 1:**
 - After the desired incubation time with the test compound, add the **Food Blue 1** solution to the apical compartment of all wells.
- **Sampling and Measurement:**
 - At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.
 - Measure the absorbance of the basolateral samples at ~630 nm using a plate reader.
- **Data Analysis:**
 - Calculate the concentration of **Food Blue 1** that has permeated into the basolateral compartment using a standard curve.
 - Compare the permeability in the test wells to the negative and positive controls to assess the effect of the test compound on intestinal barrier function.

Diagram 2: Intestinal Permeability Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro intestinal permeability assay.

Protocol 3: Use as a Tracer in Cosmetic Stability and Packaging Compatibility Testing

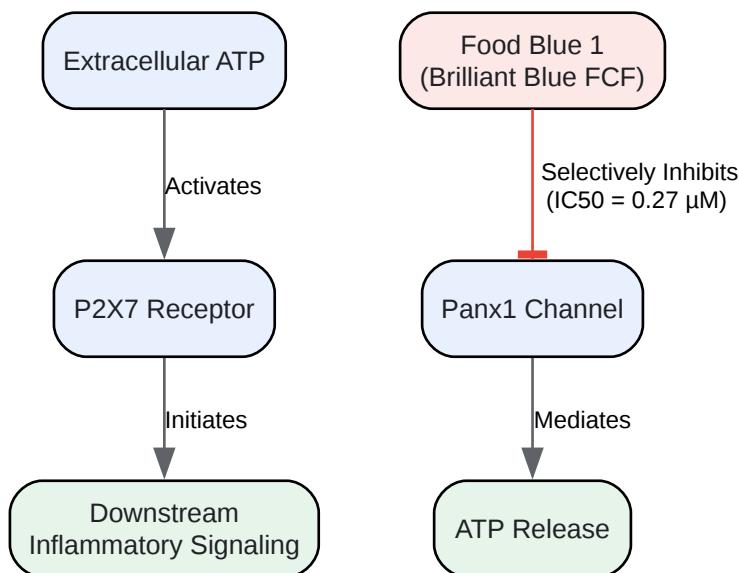
The vibrant color of **Food Blue 1** makes it an excellent visual tracer for assessing the stability of cosmetic emulsions and potential interactions with packaging materials.

Materials:

- Cosmetic formulation (e.g., cream, lotion)
- **Food Blue 1**
- Various types of packaging to be tested (e.g., different plastics, glass)
- Stability chambers (for controlled temperature and humidity)
- Microscope

Procedure:

- Formulation: Incorporate a small, known concentration of **Food Blue 1** into the aqueous phase of the cosmetic formulation during its preparation.
- Packaging and Storage:
 - Fill the final formulation into the different packaging types being tested.
 - Place the packaged products into stability chambers under various conditions (e.g., elevated temperature, freeze-thaw cycles, real-time conditions) as per standard cosmetic stability testing guidelines.[14][15]
- Evaluation:
 - At specified time points, visually inspect the products for:
 - Color Uniformity: Check for mottling or phase separation, indicated by an uneven distribution of the blue color. Microscopic examination can reveal changes in droplet size in emulsions.
 - Color Leaching: Inspect the inner surfaces of the packaging for any blue staining, which would indicate adsorption of the dye onto the packaging material.
 - Color Fading: Compare the color intensity to a control sample stored in an inert container (e.g., glass) in the dark to assess photostability or chemical degradation.


- Interpretation:
 - Changes in color distribution can signify emulsion instability.
 - Leaching of the colorant onto the packaging indicates an incompatibility between the formulation and the container.
 - Significant color fading may point to a need for UV-protective packaging or the inclusion of stabilizing agents in the formulation.

Research Application: Selective Inhibition of Pannexin 1 (Panx1) Channels

Recent research has identified **Food Blue 1** (Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel involved in various physiological and pathological processes, including inflammation.^[4] Notably, it shows this inhibitory effect with an IC_{50} of 0.27 μ M, while having no significant effect on the P2X7 receptor (P2X7R) at concentrations up to 100 μ M.^[4] This is in contrast to the structurally similar Brilliant Blue G, which inhibits both Panx1 and P2X7R.^[4]

This selective action makes **Food Blue 1** a valuable pharmacological tool to dissect the specific roles of Panx1 channels in cellular signaling pathways, independent of P2X7R activation.

Diagram 3: Selective Inhibition of Panx1 by **Food Blue 1**

[Click to download full resolution via product page](#)

Caption: **Food Blue 1** selectively inhibits the Panx1 channel.

Conclusion

Food Blue 1 is more than a simple colorant in the pharmaceutical and cosmetic industries. Its well-characterized properties and safety profile, combined with its utility as a tracer for permeability and stability studies, make it a valuable tool for researchers. Furthermore, its newly discovered role as a selective Panx1 inhibitor opens up new avenues for its use in pharmacological research to investigate cellular signaling pathways. The protocols and data provided here serve as a comprehensive resource for scientists and professionals in drug development and cosmetic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brilliant blue FCF - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]

- 3. iacmcolor.org [iacmcolor.org]
- 4. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. scribd.com [scribd.com]
- 6. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 7. FD&C Blue No. 1 | C37H34N2Na2O9S3 | CID 19700 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 8. sites.allegheny.edu [sites.allegheny.edu]
- 9. Measuring blue food dye in sports drinks [\[blog.iorodeo.com\]](https://blog.iorodeo.com)
- 10. spectracolors.com [spectracolors.com]
- 11. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 12. Lifetime toxicity/carcinogenicity studies of FD & C Blue No. 1 (brilliant blue FCF) in rats and mice - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 13. Quantitative Measure of Intestinal Permeability Using Blue Food Coloring - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. Stability Testing for Cosmetic Products [\[intertek.com\]](https://intertek.com)
- 15. certified-laboratories.com [certified-laboratories.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Food Blue 1 in Pharmaceutical and Cosmetic Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200817#food-blue-1-as-a-colorant-in-pharmaceutical-and-cosmetic-research\]](https://www.benchchem.com/product/b1200817#food-blue-1-as-a-colorant-in-pharmaceutical-and-cosmetic-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com